Cas no 28071-99-0 (Anthracene,tetradecahydro-, (4aR,8aR,9aR,10aR)-rel-)

Anthracene,tetradecahydro-, (4aR,8aR,9aR,10aR)-rel- structure
28071-99-0 structure
Product name:Anthracene,tetradecahydro-, (4aR,8aR,9aR,10aR)-rel-
CAS No:28071-99-0
MF:C14H24
MW:192.340364456177
CID:288528
PubChem ID:93034

Anthracene,tetradecahydro-, (4aR,8aR,9aR,10aR)-rel- Chemical and Physical Properties

Names and Identifiers

    • Anthracene,tetradecahydro-, (4aR,8aR,9aR,10aR)-rel-
    • (4aR,8aR,9aR,10aR)-Tetradecahydroanthracene
    • LogP
    • Z1255450973
    • Perhydroanthracene
    • trans-anti-trans-Tetra-decahydroanthracene
    • NS00096224
    • 6596-35-6
    • 29863-91-0
    • AKOS024321257
    • EN300-134705
    • NSC 109497
    • Anthracene, tetradecahydro-, (4a.alpha.,8a.alpha.,9a.beta.,10a.alpha.)-
    • 28071-99-0
    • cis,anti,cis-Perhydroanthracene
    • Perhydroanthracene, (4a.alpha., 8a.beta., 9a.alpha., 10a.beta.)-
    • NSC109497
    • Perhydroanthracene, (4a.alpha., 8a.alpha., 9a.alpha., 10a.beta.)-
    • Anthracene, 1,2,3,4,4a.alpha.,5,6,7,8,8a.beta.,9,9a.beta.,10,10a.alpha.-tetradecahydro-
    • 19128-78-0
    • Tetradecahydroanthracene #
    • (4aS)-1,2,3,4,4aalpha,5,6,7,8,8abeta,9,9abeta,10,10aalpha-Tetradecahydroanthracene
    • 1,2,3,4,4a,5,6,7,8,8a,9,9a,10,10a-tetradecahydroanthracene
    • Anthracene, tetradecahydro-, (4a.alpha.,8a.alpha.,9a.alpha.,10a.alpha.)-
    • DTXSID50880672
    • GVJFFQYXVOJXFI-UHFFFAOYSA-N
    • cis-cisoid-cis-perhydroanthracene
    • Tetradecahydroanthracene
    • 1755-19-7
    • Anthracene, tetradecahydro-, (4aalpha,8aalpha,9abeta,10aalpha)-
    • NSC-109497
    • Anthracene, tetradecahydro-, (4aalpha,8aalpha,9aalpha,10aalpha)-
    • Anthracene, tetradecahydro-
    • Inchi: InChI=1S/C14H24/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h11-14H,1-10H2
    • InChI Key: GVJFFQYXVOJXFI-UHFFFAOYSA-N
    • SMILES: C1CCC2CC3CCCCC3CC2C1

Computed Properties

  • Exact Mass: 192.18792
  • Monoisotopic Mass: 192.188
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 0.9200 (rough estimate)
  • Boiling Point: 263.35°C (rough estimate)
  • Flash Point: 105.1°C
  • Refractive Index: 1.5600 (estimate)
  • PSA: 0

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